molecular formula C17H16N2O2S2 B2724870 N-(thiophen-2-yl(thiophen-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034514-85-5

N-(thiophen-2-yl(thiophen-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No. B2724870
CAS RN: 2034514-85-5
M. Wt: 344.45
InChI Key: WXOGRPOPUYTUSR-UHFFFAOYSA-N
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Description

The compound “N-(thiophen-2-yl(thiophen-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide” is a complex organic molecule that contains several functional groups and rings. It includes two thiophene rings, a tetrahydrobenzo[d]isoxazole ring, and a carboxamide group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. The tetrahydrobenzo[d]isoxazole ring is a fused ring system that includes a benzene ring, an isoxazole ring, and four additional hydrogen atoms indicating saturation of the ring system .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as 1H NMR, 13C NMR, and HRMS spectra are often used to identify the structures of target compounds .

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

N-(thiophen-2-yl(thiophen-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide and its derivatives have been extensively studied in the field of organic synthesis, particularly in the synthesis of heterocyclic compounds. The reactivity of these compounds toward various nucleophiles has been investigated, leading to the synthesis of a broad range of derivatives including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These findings have significant implications for the development of novel pharmaceuticals and materials (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antimicrobial Activities

Research has also focused on the antimicrobial activities of these compounds. Specifically, a series of biologically active derivatives have been synthesized, exhibiting significant activities against various bacterial and fungal strains. This suggests their potential as leads for the development of new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2013).

Crystal Structure Analysis

The crystal structure of this compound derivatives has been determined, providing insight into their molecular conformations and the nature of their intermolecular interactions. Such studies are crucial for understanding the relationship between structure and reactivity or biological activity (Vasu et al., 2004).

Antitumor and Anticancer Activities

Several studies have highlighted the antitumor and anticancer potentials of these compounds. Through various synthetic pathways, a diverse array of heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings have been synthesized. These compounds have shown high inhibitory effects when screened in vitro for their antiproliferative activity against different cancer cell lines, indicating their promise as anticancer agents (Shams, Mohareb, Helal, & Mahmoud, 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some N-(thiophen-2-yl) nicotinamide derivatives have been found to exhibit fungicidal activities .

Future Directions

The future directions for research on this compound could include further exploration of its potential uses, such as its fungicidal activity . Additionally, researchers might investigate ways to optimize its synthesis or modify its structure to enhance its properties.

properties

IUPAC Name

N-[thiophen-2-yl(thiophen-3-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c20-17(16-12-4-1-2-5-13(12)21-19-16)18-15(11-7-9-22-10-11)14-6-3-8-23-14/h3,6-10,15H,1-2,4-5H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOGRPOPUYTUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NC(C3=CSC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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